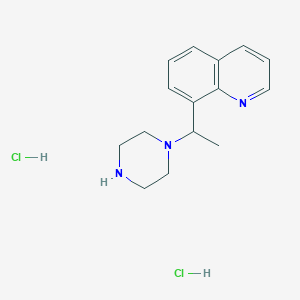
8-(1-(Piperazin-1-YL)ethyl)quinoline 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(1-(Piperazin-1-YL)ethyl)quinoline 2HCl is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a piperazine ring attached to the quinoline structure, which is further modified by an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-(Piperazin-1-YL)ethyl)quinoline 2HCl typically involves the reaction of quinoline derivatives with piperazine. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reaction of 2-haloquinolines with anilides, which undergo alkylation, arylation, acylation, and reductive amination to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
8-(1-(Piperazin-1-YL)ethyl)quinoline 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
8-(1-(Piperazin-1-YL)ethyl)quinoline 2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polyfunctionalized heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for neurological conditions such as Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-(1-(Piperazin-1-YL)ethyl)quinoline 2HCl involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Piperazin-1-yl-quinoline dihydrochloride
- 1-(2-(Piperazin-1-yl)ethyl)quinolin-2(1H)-one hydrochloride
- 2-(Piperazin-1-yl) quinoline derivatives
Uniqueness
8-(1-(Piperazin-1-YL)ethyl)quinoline 2HCl is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinoline core with a piperazine ring and ethyl group makes it a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C15H21Cl2N3 |
|---|---|
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
8-(1-piperazin-1-ylethyl)quinoline;dihydrochloride |
InChI |
InChI=1S/C15H19N3.2ClH/c1-12(18-10-8-16-9-11-18)14-6-2-4-13-5-3-7-17-15(13)14;;/h2-7,12,16H,8-11H2,1H3;2*1H |
Clave InChI |
KFFKCMHUBYEOCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC2=C1N=CC=C2)N3CCNCC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 5-(4-formylphenyl)-3,3A,4,6A-tetrahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B14037752.png)
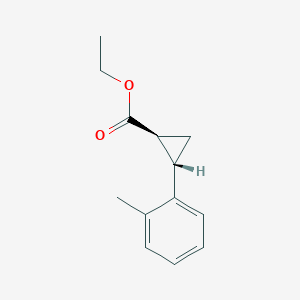
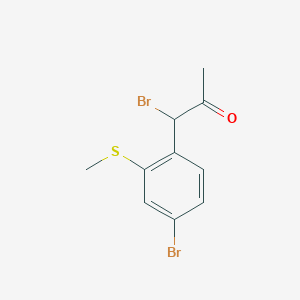

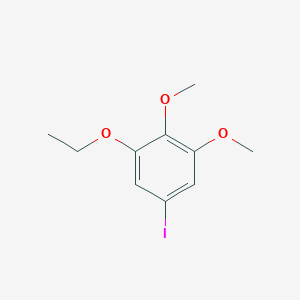
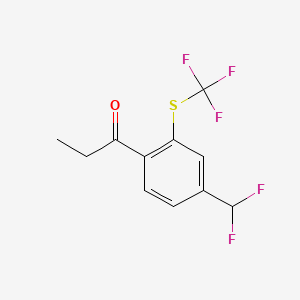
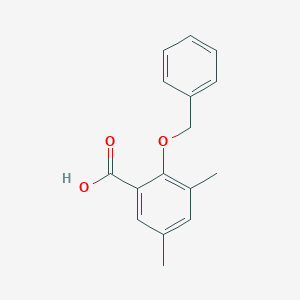
![6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14037803.png)
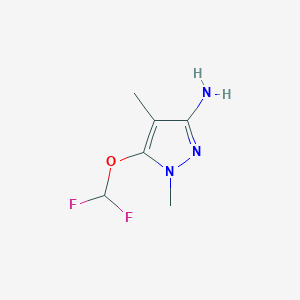
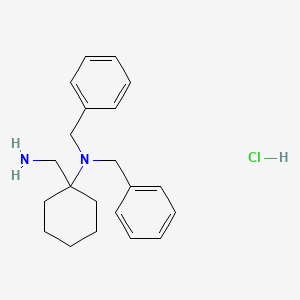
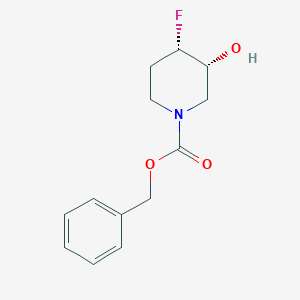
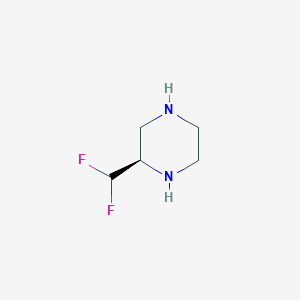
![2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine](/img/structure/B14037838.png)

